molecular formula C7H4BrFO B1265969 3-Bromo-4-fluorobenzaldehyde CAS No. 77771-02-9

3-Bromo-4-fluorobenzaldehyde

Cat. No. B1265969
CAS RN: 77771-02-9
M. Wt: 203.01 g/mol
InChI Key: FAHZIKXYYRGSHF-UHFFFAOYSA-N
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Patent
US04762835

Procedure details

A solution of 4-fluorobenzaldehyde (49.6 g) in dry dichloromethane (20 cm3) was added to a cooled (0° C.) suspension of powdered aluminium trichloride (90.4 g) in dry dichloromethane (100 cm3). Bromine (70.4 g) was added, and the mixture heated at the reflux temperature of 16 hours. After cooling, the reaction mixture was carefully poured onto ice and extracted with dichloromethane. The combined organic layers were washed with saturated sodium metabisulphite solution, water and brine, then dried over anhydrous magnesium sulphate. Evaporation of the solvent under reduced pressure gave a dark red oil, which was purified by distillation under reduced pressure, using a 4" Vigreux column to give 3-bromo-4-fluorobenzaldehyde (45.7 g) as an oil, boiling point 85°-108° C. at 8 mmHg.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
90.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
70.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Cl-].[Cl-].[Cl-].[Al+3].[Br:14]Br>ClCCl>[Br:14][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[F:1])[CH:6]=[O:7] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
90.4 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
70.4 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a cooled
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at the reflux temperature of 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction mixture was carefully poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium metabisulphite solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a dark red oil, which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 45.7 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.